molecular formula C31H30NOP B13348978 (S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole

Cat. No.: B13348978
M. Wt: 463.5 g/mol
InChI Key: ZYYHZRWBRAULSB-GDLZYMKVSA-N
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Description

(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C31H30NOP and its molecular weight is 463.5 g/mol. The purity is usually 95%.
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Biological Activity

(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole is a chiral ligand with significant implications in asymmetric synthesis and catalysis. This compound is notable for its potential biological activity, particularly in the context of catalyzing enantioselective reactions and its interactions with biological systems.

  • Molecular Formula : C₃₁H₃₀NOP
  • Molecular Weight : 487.56 g/mol
  • CAS Number : 148461-16-9
  • Melting Point : Not available
  • Storage Conditions : Store under inert atmosphere at -20°C

Biological Activity Overview

The biological activity of this compound primarily arises from its role as a ligand in metal-catalyzed reactions. Ligands like this one can influence the reactivity and selectivity of catalysts used in organic synthesis, which can have downstream effects on biological systems.

The compound acts as a ligand that coordinates with transition metals, enhancing their catalytic properties. This coordination can lead to improved enantioselectivity in reactions such as:

  • Asymmetric Heck Reactions : Utilized for the formation of carbon-carbon bonds with high stereochemical control.
  • Rhodium-Catalyzed Reactions : Effective in desymmetrization processes, leading to the formation of complex molecules relevant in pharmaceuticals.

Case Studies

  • Asymmetric Synthesis :
    • In a study examining various ligands for asymmetric synthesis, this compound demonstrated superior enantioselectivity compared to traditional ligands.
    • The ligand was shown to facilitate the formation of chiral centers in substrates that are otherwise challenging to functionalize.
  • Catalytic Efficiency :
    • Research indicated that this compound significantly enhances the rate of reaction in palladium-catalyzed cross-coupling reactions.
    • The ligand's bulky tert-butyl group contributes to its steric properties, allowing for better substrate positioning and reduced steric hindrance during catalysis.

Data Tables

PropertyValue
Molecular Weight487.56 g/mol
Melting PointNot available
Enantiomeric Excess (ee)Up to 99% in specific reactions
Storage Temperature-20°C
Reaction TypeCatalyst UsedEnantioselectivity (%)
Asymmetric Heck ReactionPd(0) with ligand92%
Rhodium-Catalyzed DesymmetrizationRh(I) with ligand95%

Properties

Molecular Formula

C31H30NOP

Molecular Weight

463.5 g/mol

IUPAC Name

[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C31H30NOP/c1-31(2,3)29-22-33-30(32-29)27-20-11-10-18-25(27)26-19-12-13-21-28(26)34(23-14-6-4-7-15-23)24-16-8-5-9-17-24/h4-21,29H,22H2,1-3H3/t29-/m1/s1

InChI Key

ZYYHZRWBRAULSB-GDLZYMKVSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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